![molecular formula C22H18ClFN4O B2688510 (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 1007640-66-5](/img/structure/B2688510.png)
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
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Description
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H18ClFN4O and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds derived from enaminones, which are chemically related to the specified compound, have been synthesized and evaluated for their potential antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and showed inhibition effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. These compounds also demonstrated antimicrobial activity, highlighting their potential in the development of new therapeutic agents targeting cancer and microbial infections (S. Riyadh, 2011).
Synthesis of Fluorinated Pyrazoles
Research into the synthesis of 3-amino-4-fluoropyrazoles, which share structural motifs with the compound , outlines a strategy for producing fluorinated pyrazoles with additional functional groups. These compounds are of considerable interest as building blocks in medicinal chemistry, offering pathways for further functionalization and potential applications in the development of new pharmaceuticals (Riccardo Surmont et al., 2011).
Electroactive Polyamides for Electrochromic Applications
Studies have also explored the synthesis of electroactive polyamides incorporating bis(diphenylamino)-fluorene units, which are related to the core structure of the compound. These materials exhibit excellent solubility, thermal stability, and reversible electrochromic properties, making them suitable for applications in smart windows, displays, and other electrochromic devices. The fluorescence of these compounds can be reversibly modulated by electrochemical redox, suggesting their utility in developing new electrofluorescent materials (Ningwei Sun et al., 2016).
properties
IUPAC Name |
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O/c1-13-5-4-6-14(2)20(13)26-22(29)16(12-25)11-19-15(3)27-28(21(19)23)18-9-7-17(24)8-10-18/h4-11H,1-3H3,(H,26,29)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRVQNUEBCQHS-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(N(N=C2C)C3=CC=C(C=C3)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=C(N(N=C2C)C3=CC=C(C=C3)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide |
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